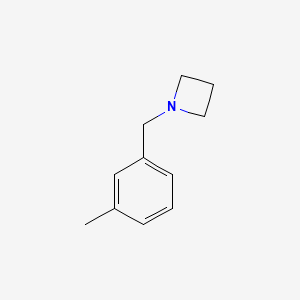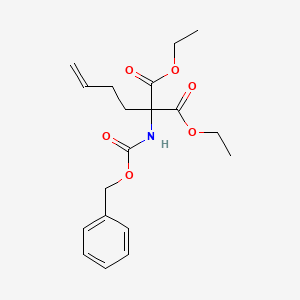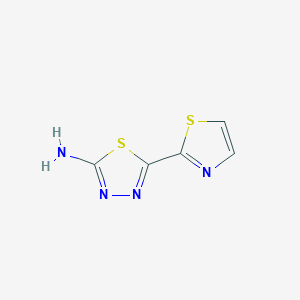
2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole is a heterocyclic compound that features both a thiazole and a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole typically involves the reaction of thiosemicarbazide with 2-bromoacetophenone under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product .
Industrial Production Methods: Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or thiadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or acyl groups .
Scientific Research Applications
2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: It has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Aminothiazole: Another heterocyclic compound with a thiazole ring, known for its antimicrobial and anticancer properties.
5-Amino-1,3,4-thiadiazole-2-thiol: A thiadiazole derivative with similar biological activities, including antimicrobial and anticancer effects.
Uniqueness: 2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole stands out due to its dual ring structure, which enhances its biological activity and allows for greater versatility in chemical modifications. This unique structure contributes to its potent antimicrobial and anticancer properties, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C5H4N4S2 |
|---|---|
Molecular Weight |
184.2 g/mol |
IUPAC Name |
5-(1,3-thiazol-2-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C5H4N4S2/c6-5-9-8-4(11-5)3-7-1-2-10-3/h1-2H,(H2,6,9) |
InChI Key |
NCEUNJCLHRBHLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene](/img/structure/B13686497.png)
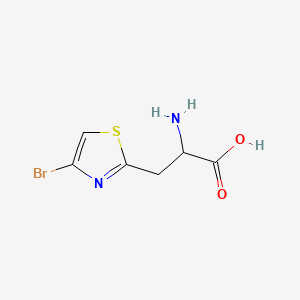
![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
![6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13686528.png)
![3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13686532.png)

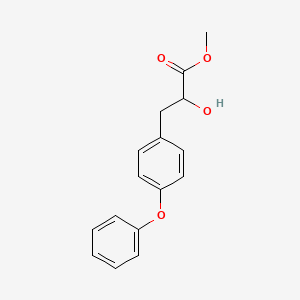
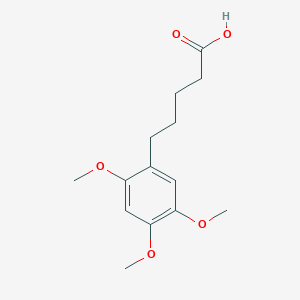
![Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13686542.png)
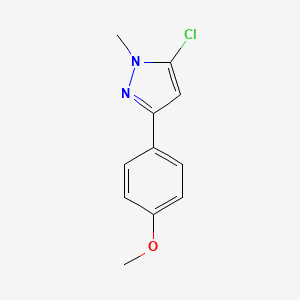
![Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13686547.png)

